

Disperse Blue 291: A Comparative Review of In Vitro and In Vivo Toxicity

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Compound of Interest

Compound Name: Disperse blue 291

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Disperse Blue 291, a monoazo dye used in the textile industry, has come under scrutiny for its potential toxicological effects. This guide provides a comparative overview of the in vitro and in vivo toxicity of **Disperse Blue 291**, summarizing key experimental data and methodologies to inform risk assessment and guide future research.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on the toxicity of **Disperse Blue 291**.

Parameter	Test System	Concentration/ Dose	Observed Effect	Reference
Genotoxicity (Comet Assay)	Human HepG2 cells	$\geq 400 \mu\text{g/mL}$	Increase in comet tail length (DNA damage)	[1]
Mutagenicity (Micronucleus Test)	Human HepG2 cells	$\geq 400 \mu\text{g/mL}$	Increased frequency of micronuclei	[1]
Cytotoxicity (Cell Viability Test)	Human HepG2 cells	$\geq 400 \mu\text{g/mL}$	Decreased cell viability	[1]
Cell Viability & Mitochondrial Function	Porcine IPEC-J2 & Mouse MPEK- BL6 cells	Not specified	No significant impairment of cell viability or mitochondrial function	[2]

Table 1: Summary of In Vitro Toxicity Data for **Disperse Blue 291**

Parameter	Test System	Dose	Observed Effect	Reference
Genotoxicity (Micronucleus Test)	Male Swiss mice (bone marrow)	50 mg/kg body weight (oral administration)	Increased frequency of micronucleated polychromatic erythrocytes	[3][4]
Acute Toxicity (LC50)	Fish (Pimephales promelas)	0.0675 mg/L (96 hours)	50% mortality	[5]

Table 2: Summary of In Vivo Toxicity Data for **Disperse Blue 291**

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the key experimental protocols used to assess the toxicity of

Disperse Blue 291.

In Vitro Assays

- Cell Lines and Culture:
 - Human hepatoma (HepG2) cells were utilized to assess genotoxicity, mutagenicity, and cytotoxicity.^[1] These cells are a common model for liver toxicity studies as they retain many of the metabolic functions of hepatocytes.
 - Porcine intestinal epithelial (IPEC-J2) and mouse skin keratinocyte (MPEK-BL6) cells were used to evaluate effects on cell viability and mitochondrial function.^[2]
- Comet Assay (Single Cell Gel Electrophoresis):
 - HepG2 cells were exposed to various concentrations of **Disperse Blue 291** (200, 400, 600, 800, and 1000 µg/mL).^[1]
 - Following exposure, cells were embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions.
 - DNA damage is visualized as a "comet tail" of fragmented DNA migrating away from the nucleus. The length of the tail is proportional to the extent of DNA damage.^[1]
- Micronucleus Test:
 - HepG2 cells were treated with the same range of concentrations of **Disperse Blue 291**.^[1]
 - This assay assesses chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.^[1]
- Cell Viability Assay:
 - The viability of HepG2 cells exposed to **Disperse Blue 291** was determined to assess the cytotoxic potential of the dye.^[1] While the specific assay was not detailed in the source, common methods include MTT or neutral red uptake assays.

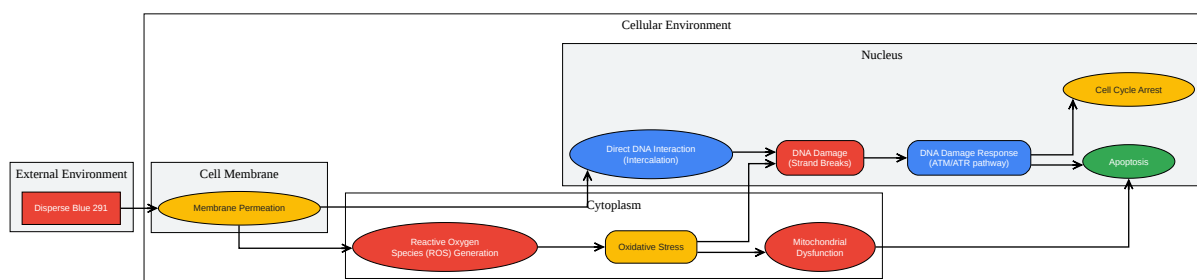
- Cell Viability and Mitochondrial Respiration Assay:
 - IPEC-J2 and MPEK-BL6 cells were cultured with **Disperse Blue 291**.[\[2\]](#)
 - Cell viability was quantified using assays such as the CellTox Green Cytotoxicity Assay.[\[2\]](#)
 - Mitochondrial function was assessed by measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[\[2\]](#)

In Vivo Assays

- Animal Model and Administration:
 - Male Swiss mice were used for the in vivo genotoxicity study.[\[3\]](#)[\[4\]](#)
 - **Disperse Blue 291** was administered orally by gavage at a dose of 50 mg/kg of body weight.[\[3\]](#)[\[4\]](#)
- Micronucleus Assay in Bone Marrow:
 - Following oral administration, bone marrow cells were collected from the mice.
 - The frequency of micronucleated polychromatic erythrocytes (MNPCEs) was determined. An increase in MNPCEs indicates chromosomal damage in developing red blood cells.[\[3\]](#)[\[4\]](#)
- Acute Fish Toxicity Test (LC50):
 - The acute toxicity to fish was determined using a standardized 96-hour test with the species *Pimephales promelas* (fathead minnow).[\[5\]](#)[\[6\]](#)
 - Fish were exposed to a range of concentrations of **Disperse Blue 291** in a static or semi-static system.
 - The concentration that resulted in the death of 50% of the test population (LC50) within the 96-hour period was calculated.[\[5\]](#)[\[6\]](#)

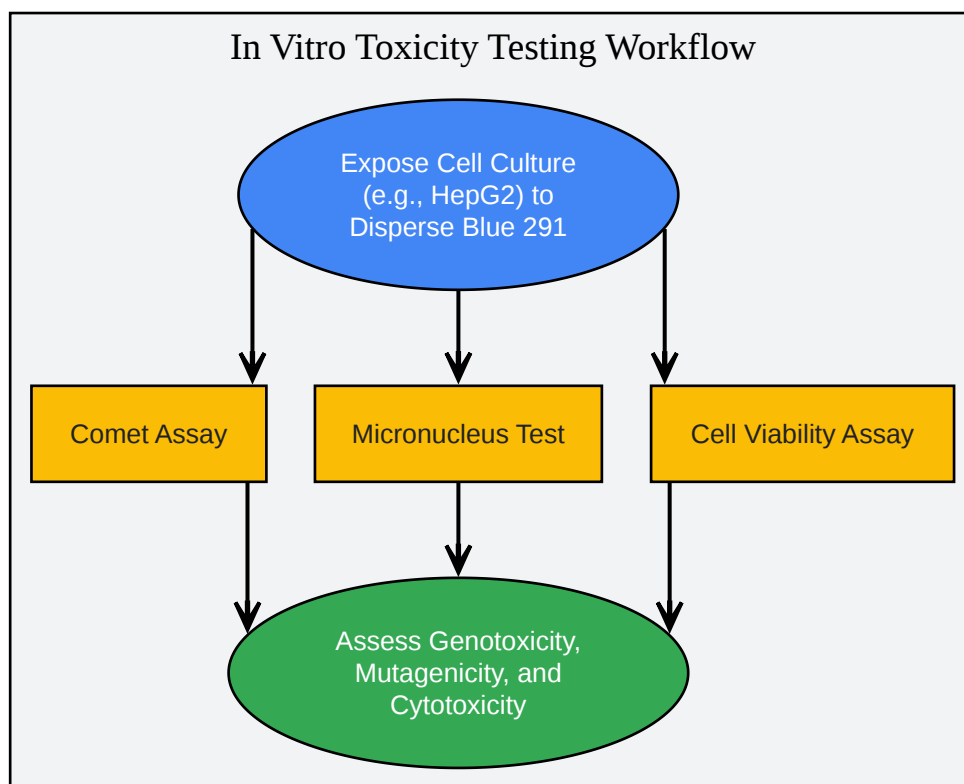
Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of toxicity for **Disperse Blue 291** and the general workflows of the key toxicological assays.



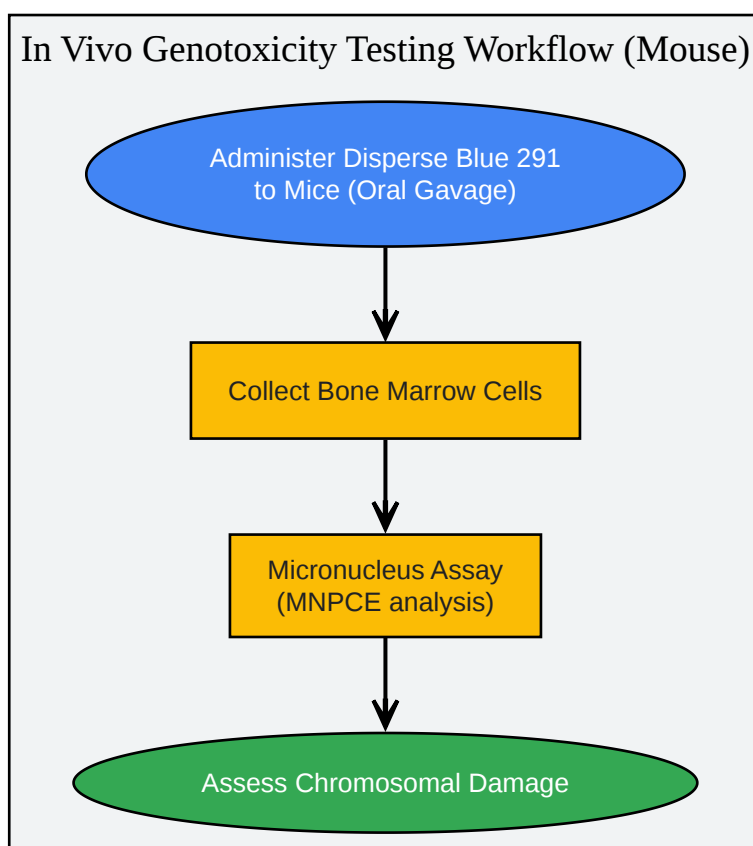
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Caption: Proposed mechanism of **Disperse Blue 291** induced toxicity.



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Caption: General workflow for in vitro toxicity assessment.



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Caption: General workflow for in vivo genotoxicity assessment.

Comparative Analysis and Discussion

The available data indicate that **Disperse Blue 291** exhibits clear genotoxic, mutagenic, and cytotoxic effects in in vitro models, particularly in the human liver cell line HepG2.[1] The induction of DNA damage (comet assay) and chromosomal aberrations (micronucleus test) at concentrations of 400 µg/mL and above suggests a potential carcinogenic risk.[1] The accompanying decrease in cell viability at these concentrations further underscores its cytotoxic nature in this cell type.[1]

Interestingly, a separate in vitro study using porcine intestinal epithelial cells (IPEC-J2) and mouse skin keratinocytes (MPEK-BL6) did not find significant impairment of cell viability or mitochondrial function.[2] This discrepancy could be attributed to cell-type specific metabolic capabilities or differences in membrane permeability. The larger molecular size of **Disperse**

Blue 291 may limit its penetration into certain cell types.[2] It has been suggested, however, that at high concentrations or with prolonged exposure, **Disperse Blue 291** can still induce cellular oxidative stress.[2]

The in vivo findings in mice corroborate the genotoxic potential observed in vitro. Oral administration of **Disperse Blue 291** at a dose of 50 mg/kg body weight led to a significant increase in micronucleated polychromatic erythrocytes in the bone marrow, indicating that the dye or its metabolites can reach and damage the genetic material of hematopoietic stem cells. [3][4] This finding is particularly relevant for assessing systemic toxicity.

The high acute toxicity of **Disperse Blue 291** to fish, with a 96-hour LC50 of 0.0675 mg/L, highlights its potential environmental risk to aquatic ecosystems.[5]

The mechanism of **Disperse Blue 291**'s toxicity likely involves multiple pathways. Its genotoxicity suggests direct interaction with DNA, possibly through intercalation as indicated by in silico studies, leading to DNA damage.[7] This damage would trigger DNA damage response (DDR) pathways, such as the ATM/ATR signaling cascade, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, apoptosis. The induction of oxidative stress is another key mechanism.[2] Reactive oxygen species (ROS) can directly damage cellular macromolecules, including DNA, lipids, and proteins, and can also induce mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.

In conclusion, both in vitro and in vivo studies demonstrate the toxic potential of **Disperse Blue 291**, with genotoxicity being a prominent concern. The discrepancy in cytotoxicity across different cell lines warrants further investigation to understand the factors influencing its cellular uptake and toxicity. The high aquatic toxicity underscores the need for effective removal of this dye from textile effluents. Future research should focus on elucidating the specific signaling pathways involved in its toxicity and on long-term studies to fully assess its carcinogenic potential.

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